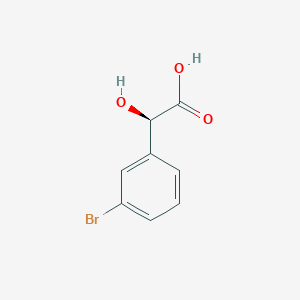
(2R)-2-(3-bromophenyl)-2-hydroxyacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(3-bromophenyl)-2-hydroxyacetic acid is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a hydroxyacetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(3-bromophenyl)-2-hydroxyacetic acid typically involves the bromination of phenylacetic acid derivatives followed by hydroxylation. One common method is the bromination of phenylacetic acid using bromine in the presence of a catalyst such as iron(III) bromide. The resulting bromophenylacetic acid is then subjected to hydroxylation using a suitable oxidizing agent like hydrogen peroxide under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and hydroxylation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(2R)-2-(3-bromophenyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products
Oxidation: (2R)-2-(3-bromophenyl)-2-oxoacetic acid.
Reduction: (2R)-2-phenyl-2-hydroxyacetic acid.
Substitution: (2R)-2-(3-substituted phenyl)-2-hydroxyacetic acid.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(3-bromophenyl)-2-hydroxyacetic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2R)-2-(3-bromophenyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxy group play crucial roles in binding to these targets, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by forming strong interactions with their active sites, thereby affecting metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R)-2-(4-bromophenyl)-2-hydroxyacetic acid
- (2R)-2-(3-chlorophenyl)-2-hydroxyacetic acid
- (2R)-2-(3-fluorophenyl)-2-hydroxyacetic acid
Uniqueness
(2R)-2-(3-bromophenyl)-2-hydroxyacetic acid is unique due to the presence of the bromine atom at the 3-position of the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. The specific positioning of the bromine atom can influence the compound’s ability to interact with molecular targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C8H7BrO3 |
|---|---|
Molekulargewicht |
231.04 g/mol |
IUPAC-Name |
(2R)-2-(3-bromophenyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H7BrO3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m1/s1 |
InChI-Schlüssel |
CBEMVOYIUQADIA-SSDOTTSWSA-N |
Isomerische SMILES |
C1=CC(=CC(=C1)Br)[C@H](C(=O)O)O |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)C(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




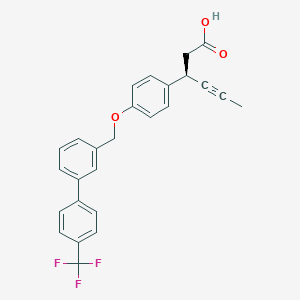
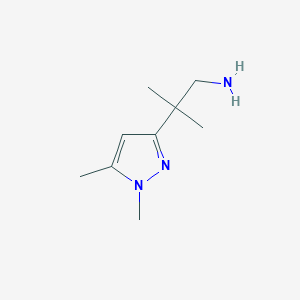

![1,1-Difluoro-2-(methoxycarbonyl)spiro[2.5]octane-6-carboxylic acid](/img/structure/B13582890.png)


![2-(4-methoxyphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B13582908.png)
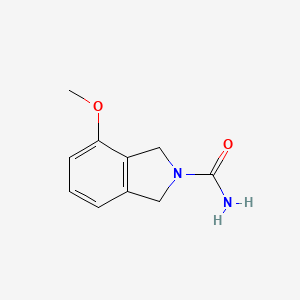
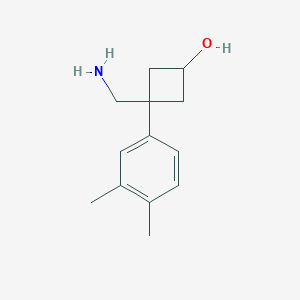
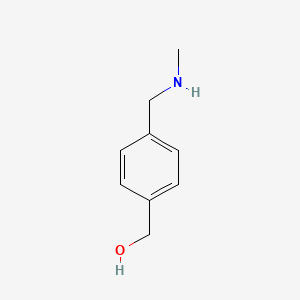
![3-[(3-Amino-4-methyl-2-pyridinyl)oxy]-1-propanol](/img/structure/B13582940.png)
![[6-(Difluoromethyl)-5-methylpyridin-3-yl]boronicacid](/img/structure/B13582946.png)
